

Application Notes and Protocols for TM5275 in Murine Models of Hepatic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TM5275 sodium	
Cat. No.:	B10764144	Get Quote

Introduction

TM5275 is an orally bioavailable small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system.[1] Elevated PAI-1 activity is implicated in the pathogenesis of various fibrotic diseases, including hepatic fibrosis, by promoting the accumulation of extracellular matrix (ECM). TM5275 has demonstrated anti-fibrotic effects in rat models of liver fibrosis by suppressing the activation and proliferation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[1][2]

These application notes provide a summary of the available data on the use of TM5275 and its derivatives in rodent models of fibrosis, with a focus on providing guidance for its application in mouse models of hepatic fibrosis. It is important to note that while direct studies of TM5275 in mouse models of hepatic fibrosis are limited in the currently available literature, data from a mouse model of intestinal fibrosis and rat models of hepatic fibrosis provide a strong basis for determining an appropriate dosage and administration regimen.

Mechanism of Action of TM5275 in Hepatic Fibrosis

In the context of liver injury, transforming growth factor-beta 1 (TGF- β 1) is a potent profibrotic cytokine that stimulates HSCs to produce excessive amounts of ECM components, leading to fibrosis. TGF- β 1 also upregulates the expression of PAI-1 in HSCs. TM5275 exerts its antifibrotic effects by inhibiting PAI-1, which in turn interferes with the downstream signaling cascade. Specifically, TM5275 has been shown to attenuate TGF- β 1-stimulated proliferation





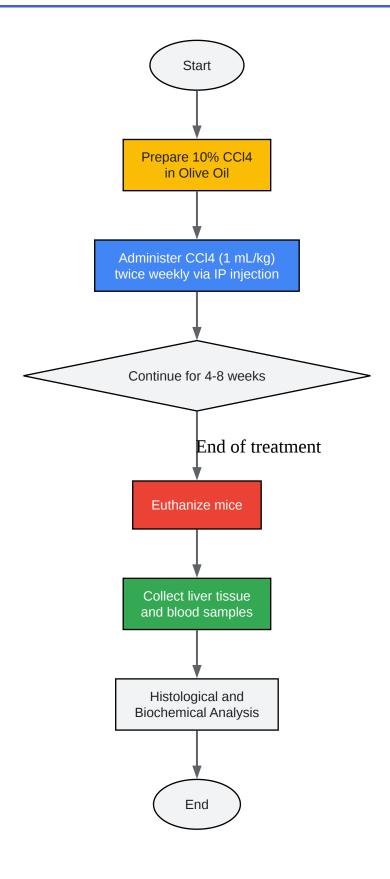


and fibrogenic activity of HSCs by inhibiting the phosphorylation of AKT, a key signaling molecule involved in cell survival and proliferation.[1][2]

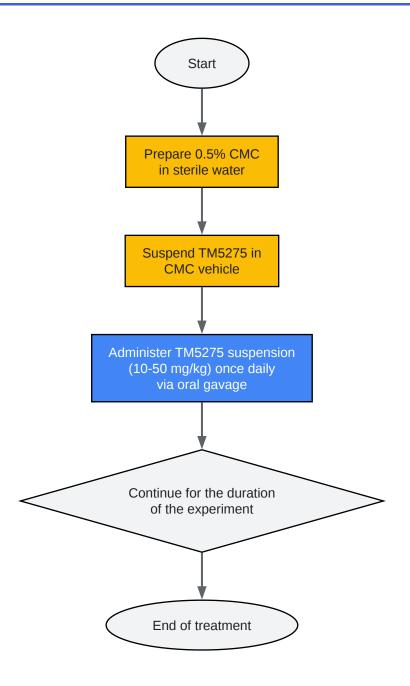












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References



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- 2. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for TM5275 in Murine Models of Hepatic Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764144#tm5275-dosage-for-hepatic-fibrosis-model-in-mice]

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